Methyl 4-(furan-3-yl)-2,4-dioxobutanoate
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Overview
Description
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate: is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the furan ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This classical method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Feist-Benary Synthesis: This method involves the reaction of β-dicarbonyl compounds with α-haloketones.
Industrial Production Methods: Industrial production of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate typically involves the use of scalable synthetic routes such as the Paal-Knorr and Feist-Benary methods. These methods are preferred due to their efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced furan derivatives.
Substitution: The furan ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated and nitrated furans.
Scientific Research Applications
Chemistry: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is used as a building block in organic synthesis. Its unique structure allows for the construction of complex molecules, making it valuable in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential biological activities. Furans are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to interact with biological targets, offering possibilities for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 4-(furan-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in biological effects .
Molecular Targets and Pathways:
Proteins: The compound can bind to enzyme active sites, inhibiting or modulating their activity.
Nucleic Acids: It can intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: Known for its ability to inhibit insulin secretion.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Exhibits significant biological activity, including anticancer properties.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Used in the synthesis of complex heterocyclic structures.
Uniqueness: Methyl 4-(furan-3-yl)-2,4-dioxobutanoate stands out due to its specific substitution pattern on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Methyl 4-(furan-3-yl)-2,4-dioxobutanoate is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a furan ring and a dioxobutanoate moiety. This unique structure contributes to its reactivity and potential biological interactions. The furan component is known for enhancing the compound's electronic properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating moderate to good activity.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Activity Level |
---|---|
Bacillus subtilis | Moderate |
Staphylococcus aureus | Good |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Poor |
These results suggest that the compound could be developed further as an antimicrobial agent, particularly against Gram-positive bacteria .
Anticancer Properties
Research has also pointed towards potential anticancer effects. The mechanism of action is believed to involve the modulation of specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis. The presence of the dioxobutanoate moiety may play a crucial role in these interactions.
The biological effects of this compound are likely mediated through its interactions with various cellular pathways. These interactions can alter enzyme activities and signaling cascades critical for cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted to assess the compound's effectiveness against multiple bacterial strains. Results indicated that while it was effective against certain Gram-positive bacteria, its efficacy was limited against Gram-negative strains .
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The detailed mechanisms involved further investigation into its impact on cell cycle regulation and apoptosis pathways.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activities. Below is a comparison table highlighting these compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Contains benzofuran moiety | Antimicrobial |
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | Fluorophenyl group | Anticancer |
Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate | Indole derivative | Inhibits tubulin polymerization |
The unique presence of the furan ring in this compound enhances its reactivity compared to these similar compounds, potentially leading to distinct biological activities.
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 4-(furan-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)8(11)4-7(10)6-2-3-14-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
WWHZKYJXJWRIES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=COC=C1 |
Origin of Product |
United States |
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